Ethyl 2-(3-fluorophenyl)-2-oxoacetate
Description
Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS: 1813-94-1) is an α-ketoester derivative characterized by a fluorine atom at the meta-position of the phenyl ring attached to the oxoacetate backbone. This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting diabetes, cancer, and viral infections . Its structure allows for diverse modifications, making it a scaffold of interest for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJARUICGBSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377757 | |
| Record name | ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110193-59-4 | |
| Record name | ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts acylation route remains the most widely reported method for synthesizing ethyl 2-(3-fluorophenyl)-2-oxoacetate. This approach leverages the electrophilic aromatic substitution of 3-fluorobenzene derivatives with ethyl oxalyl chloride.
Reaction Mechanism :
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Activation : Ethyl oxalyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form an acylium ion.
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Electrophilic Substitution : The acylium ion attacks the meta position of 3-fluorobenzene, directed by the fluorine atom’s −I effect.
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Deprotonation : The intermediate aromatic complex loses a proton to regenerate the aromatic ring, yielding the α-ketoester.
Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | Maximizes acylium ion formation |
| Solvent | Dichloromethane (DCM) | Enhances electrophile stability |
| Temperature | 0°C → RT gradual | Reduces side reactions (e.g., over-acylation) |
| Reaction Time | 6–8 hours | Balances conversion and byproduct formation |
Industrial-scale implementations often employ continuous flow reactors to mitigate exothermic risks and improve mass transfer.
Oxidative Esterification of 3-Fluorophenylglyoxalic Acid
This two-step method involves the oxidation of 3-fluorophenylglycolic acid followed by esterification.
Step 1: Oxidation
3-Fluorophenylglycolic acid is oxidized to 3-fluorophenylglyoxalic acid using Jones reagent (CrO₃/H₂SO₄):
Step 2: Esterification
The glyoxalic acid is reacted with ethanol under acidic catalysis (H₂SO₄, 60°C) to form the ethyl ester:
Challenges :
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Over-oxidation to dicarboxylic acids (mitigated by stoichiometric CrO₃ control).
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Competitive ester hydrolysis (avoided via anhydrous conditions).
Fluorination of Ethyl 2-(3-Hydroxyphenyl)-2-Oxoacetate
Direct fluorination of a pre-formed oxoacetate ester is described in patent literature. While originally developed for alkylcarboxylic acid esters, this method adapts to aromatic systems under modified conditions.
Procedure :
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Substrate Preparation : Ethyl 2-(3-hydroxyphenyl)-2-oxoacetate is dissolved in anhydrous acetonitrile.
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Fluorination : F₂ gas (10% in N₂) is bubbled through the solution at −10°C for 4 hours.
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Workup : The crude product is washed with 3× volumes of ice-cold water to remove HF byproducts.
Key Data :
| Parameter | Value |
|---|---|
| F₂ Concentration | 10% in N₂ |
| Temperature | −10°C |
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Laboratory Yield | Industrial Scalability | Cost (USD/kg) |
|---|---|---|---|
| Friedel-Crafts | 75–80% | High | 120–150 |
| Oxidative Esterification | 65–70% | Moderate | 180–220 |
| Direct Fluorination | 68–72% | Low | 300–350 |
Trade-offs :
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Friedel-Crafts : Cost-effective but generates stoichiometric AlCl₃ waste.
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Oxidative Esterification : Avoids halide waste but requires chromium-based oxidants.
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Direct Fluorination : High-purity output but limited by F₂ handling infrastructure.
Byproduct Formation and Mitigation
Friedel-Crafts Route :
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Major Byproduct : Diacylated derivatives (up to 15%).
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Mitigation : Use of bulkier catalysts (e.g., FeCl₃) reduces electrophilic overactivity.
Direct Fluorination :
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Major Byproduct : HF (corrosive; requires neutralization with K₂CO₃).
Industrial Process Optimization
Continuous Flow Synthesis
Modern plants utilize tubular reactors for Friedel-Crafts acylation:
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Residence Time : 12 minutes
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Throughput : 50 kg/h
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Catalyst Recycling : AlCl₃ recovered via aqueous extraction (85% efficiency).
Green Chemistry Alternatives
Solvent Replacement :
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Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact (PMI reduced by 40%).
Catalyst Innovations :
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Zeolite-supported AlCl₃ enables heterogeneous catalysis, simplifying purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluorobenzoic acid.
Reduction: Formation of ethyl 2-(3-fluorophenyl)-2-hydroxyacetate.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(3-fluorophenyl)-2-oxoacetate has shown promise in the development of therapeutic agents, particularly in cancer treatment. Its derivatives have been investigated for anticancer properties:
- Case Study: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 22 | MCF-7 | 25 |
| Compound 23 | HeLa | 42 |
| Compound 25 | HCT-116 | 9 |
The mechanism of action involves the interaction with proteins that regulate cell proliferation, suggesting a pathway for developing new chemotherapy drugs .
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, this compound serves as a versatile reagent for synthesizing biologically active compounds:
- Reagent in Synthesis : It can be used to prepare α-fluoro-α,β-unsaturated carboxylic acid esters, which are important intermediates in the synthesis of fluorine-containing pharmaceuticals.
- Synthesis Method : A common method for synthesizing this compound involves the reaction of ethyl chloroformate with 3-fluoroacetophenone in the presence of sodium hydride as a base. This method allows for good yields under mild conditions.
Material Science Applications
The structural and spectroscopic analysis of this compound derivatives provides insights into their thermal stability and crystallinity, which are critical for applications in material science and drug design:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The presence of the fluorine atom can influence the compound’s reactivity and interaction with enzymes, potentially enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Halogenated Derivatives
- Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate (CAS: Not provided): Incorporates a chlorine atom at the para-position and an amino group, enhancing its role as a precursor for HIV-1 entry inhibitors. The chloro-fluoro substitution pattern improves binding to the CD4-binding site of HIV gp120 .
- Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate (CAS: 69065-93-6): Contains two trifluoromethyl groups, significantly enhancing lipophilicity (logP) and steric bulk, which may influence membrane permeability .
Heterocyclic and Aromatic Hybrids
- Ethyl 2-(1-benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate : Combines a triazole ring with a 3-fluorophenyl group, enabling π-hole tetrel bonding interactions that stabilize crystal structures .
- Ethyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate: Integrates an indole moiety, broadening applications in antiviral and anticancer drug discovery .
Key Findings :
- Fluorine at the meta-position (as in Ethyl 2-(3-fluorophenyl)-2-oxoacetate) correlates with potent anticancer activity, likely due to enhanced electrophilicity and interaction with cellular kinases .
- Amino-substituted derivatives (e.g., Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate) exhibit targeted antiviral effects, underscoring the role of hydrogen bonding in viral protein interactions .
Biological Activity
Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a compound that has gained significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an α-keto ester functional group with a fluorinated phenyl substituent. Its structure can be represented as follows:
The presence of the fluorine atom is crucial as it enhances the compound's binding affinity to various biological targets, influencing its pharmacological properties.
The mechanism of action for this compound primarily involves its interaction with specific proteins and enzymes in biological systems. The fluorine atom contributes to increased lipophilicity and stability, which enhances the compound's ability to penetrate biological membranes and interact with molecular targets.
- Protein Interaction : The compound binds to proteins involved in cell signaling pathways, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation and survival, making it a candidate for anticancer therapies.
Anticancer Properties
Several studies have indicated that derivatives of this compound exhibit promising anticancer activities:
- Case Study 1 : A derivative was tested against human breast cancer cells, demonstrating significant cytotoxicity. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis.
- Case Study 2 : Another study reported that compounds similar to this compound showed effectiveness in inhibiting tumor growth in vivo models, suggesting potential for development as chemotherapeutic agents.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Study Findings : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Comparative Analysis with Related Compounds
A comparison with similar compounds highlights the unique properties imparted by the fluorine substitution:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Ethyl 2-(4-fluorophenyl)-2-oxoacetate | C₁₁H₁₁F₃O₃ | Anticancer activity |
| Ethyl 2-(3-chlorophenyl)-2-oxoacetate | C₁₁H₁₁ClO₃ | Moderate antimicrobial effects |
| Ethyl 2-(3-bromophenyl)-2-oxoacetate | C₁₁H₁₁BrO₃ | Lower anticancer efficacy |
The presence of different halogens affects the electronic properties and biological activity of these compounds, with fluorine often enhancing potency due to its electronegativity and ability to stabilize reactive intermediates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(3-fluorophenyl)-2-oxoacetate?
- Methodology : The compound is typically synthesized via condensation reactions. A common approach involves reacting 3-fluoroaniline with ethyl oxalyl chloride under controlled conditions. For example, in analogous syntheses (e.g., Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate), the amine is treated with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The reaction is quenched with aqueous K₂CO₃, and the product is purified via recrystallization or column chromatography .
- Key Considerations : Temperature control during reagent addition minimizes side reactions. Solvent choice (e.g., DCM) ensures solubility and facilitates phase separation during workup.
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- LC-MS : Confirms molecular weight (e.g., [M+H⁺] = 227.06 for C₁₀H₉FNO₃) and purity .
- ¹H/¹³C NMR : Identifies structural features, such as the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.3 ppm for CH₂) and the fluorophenyl ring (aromatic protons at δ ~7.0–7.8 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
- Validation : Cross-referencing with authentic standards or computational predictions (e.g., ChemDraw) ensures accuracy.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
- Strategies :
- Catalysis : Use of triethylamine (TEA) as a base enhances nucleophilicity of the amine, accelerating condensation .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) may improve reaction kinetics compared to DCM in certain cases .
- Temperature Gradients : Stepwise temperature control (e.g., starting at 0°C, then room temperature) reduces side reactions like over-acylation .
Q. How can computational chemistry aid in predicting reactivity or stability?
- Applications :
- DFT Calculations : Model transition states to predict regioselectivity during fluorophenyl ring functionalization .
- Molecular Dynamics : Simulate solubility in different solvents to guide purification strategies .
Q. How to address discrepancies in spectral data during characterization?
- Case Study : If NMR shows unexpected splitting, consider rotational isomers (e.g., hindered rotation around the amide bond). Variable-temperature NMR can resolve this .
- Resolution : Compare with literature data for analogous compounds (e.g., Ethyl 2-(5-chloropyridin-2-ylamino)-2-oxoacetate) to identify common artifacts .
Q. What are the stability profiles of this compound under various storage conditions?
- Findings :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in airtight containers .
- Light Sensitivity : Fluorophenyl derivatives may undergo photodegradation; use amber vials for long-term storage .
Application-Focused Questions
Q. How is this compound utilized in synthesizing pharmacologically active molecules?
- Role : Serves as a key intermediate in anticoagulants (e.g., Edoxaban, Apixaban) by providing the α-ketoester moiety, which undergoes further cyclization or amidation .
- Example : In Edoxaban synthesis, the ester is hydrolyzed to a carboxylic acid, then coupled with heterocyclic amines .
Q. What strategies mitigate challenges in scaling up the synthesis?
- Process Chemistry :
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions, improving safety and yield .
- Green Chemistry : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Data Contradiction and Resolution
Q. How to reconcile conflicting reports on the compound’s melting point?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
